Esuberaprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esuberaprost is a synthetic prostacyclin analogue and a stereoisomer of beraprost. It is known for its potent vasodilatory properties and is primarily used in the treatment of pulmonary arterial hypertension. This compound acts as an agonist for the prostacyclin receptor, leading to various therapeutic effects, including the relaxation of vascular smooth muscles and inhibition of platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of esuberaprost involves several steps, starting from the synthesis of the core benzofuran structure. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Modifications: Introduction of hydroxyl and carboxyl groups at specific positions on the benzofuran ring.
Stereoisomer Separation: The racemic mixture of beraprost is separated into its individual stereoisomers, including this compound, using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process typically involves:
Crystallization: Formation of stable crystalline forms of this compound, such as the monohydrate form, to ensure stability during storage and handling.
Purification: High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Esuberaprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups under oxidative conditions.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Introduction of different functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Esuberaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying prostacyclin analogues and their chemical properties.
Biology: Investigated for its effects on cellular processes such as smooth muscle cell proliferation and cyclic AMP generation.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Esuberaprost exerts its effects by binding to the prostacyclin receptor (IP receptor) on the surface of endothelial cells and smooth muscle cells. This binding activates the cyclic AMP (cAMP) pathway, leading to the relaxation of vascular smooth muscles and inhibition of platelet aggregation. The elevated levels of cAMP reduce vascular resistance and improve blood flow, particularly in patients with pulmonary arterial hypertension .
Comparison with Similar Compounds
Beraprost: The racemic mixture from which esuberaprost is derived. It has similar vasodilatory properties but is less potent.
Iloprost: Another prostacyclin analogue used in the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analogue with a longer half-life, used for similar therapeutic purposes
Uniqueness of this compound: this compound is unique due to its higher potency and selectivity for the prostacyclin receptor compared to other prostacyclin analogues. It has been shown to be more effective in inhibiting smooth muscle cell proliferation and increasing cAMP levels, making it a valuable compound for therapeutic applications .
Properties
CAS No. |
94132-88-4 |
---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1 |
InChI Key |
CTPOHARTNNSRSR-NOQAJONNSA-N |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Isomeric SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Key on ui other cas no. |
94132-88-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.